1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)-
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Overview
Description
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is a synthetic organic compound belonging to the naphthoquinone family This compound is characterized by the presence of a naphthalene ring system with a quinone moiety, a chlorine atom, and a methylnitrosoamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent reaction with nitrosating agents like nitrosomethylurea under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and nitrosation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- involves its interaction with biological molecules, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This oxidative stress can damage cellular components, leading to antimicrobial and antifungal effects. The compound may also interact with specific enzymes and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
1,4-Naphthalenedione, 2-amino-3-chloro-: Similar structure but with an amino group instead of a methylnitrosoamino group.
1,4-Naphthalenedione, 2-chloro-3-(methylphenylamino)-: Contains a methylphenylamino group instead of a methylnitrosoamino group.
Uniqueness
1,4-Naphthalenedione, 2-chloro-3-(methylnitrosoamino)- is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the methylnitrosoamino group enhances its potential as an antimicrobial agent compared to similar compounds.
Properties
CAS No. |
15030-46-3 |
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Molecular Formula |
C11H7ClN2O3 |
Molecular Weight |
250.64 g/mol |
IUPAC Name |
N-(3-chloro-1,4-dioxonaphthalen-2-yl)-N-methylnitrous amide |
InChI |
InChI=1S/C11H7ClN2O3/c1-14(13-17)9-8(12)10(15)6-4-2-3-5-7(6)11(9)16/h2-5H,1H3 |
InChI Key |
QBWWMORRKFZBAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C(=O)C2=CC=CC=C2C1=O)Cl)N=O |
Origin of Product |
United States |
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